N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-10-8(13)7-6-11-12-4-3-5-14-9(7)12/h6H,2-5H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZQIYFNAPHVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C2N(CCCO2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an N-ethyl hydrazine derivative with a suitable oxirane or epoxide, leading to the formation of the oxazine ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid, while reduction could produce N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-methanol.
Scientific Research Applications
Chemical Properties and Structure
N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide has a unique chemical structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 196.22 g/mol. The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives exhibit significant anticancer properties. A study demonstrated that these compounds inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives of this compound were tested against various cancer cell lines and showed promising results in reducing cell viability and inducing apoptosis.
Table 1: Anticancer Activity of N-Ethyl Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 10 | VEGFR inhibition |
| Compound B | Lung | 15 | Apoptosis induction |
| Compound C | Colon | 20 | Cell cycle arrest |
PDE4 Inhibition
Another significant application of N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives is their role as phosphodiesterase type 4 (PDE4) inhibitors. PDE4 is implicated in inflammatory diseases and neurological disorders. Compounds in this class have been shown to reduce inflammation and improve cognitive function in preclinical models.
Case Study: PDE4 Inhibition
A patent (US10323042B2) describes the synthesis of various pyrazolo[5,1-b][1,3]oxazine derivatives that act as selective PDE4 inhibitors. These compounds exhibited anti-inflammatory effects in animal models of asthma and chronic obstructive pulmonary disease (COPD).
Synthesis and Modification
The synthesis of N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives typically involves multi-step organic reactions starting from readily available precursors. Modifications at the nitrogen and carboxamide positions can enhance the biological activity and selectivity of these compounds.
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Ethyl isocyanate + amine | Intermediate compound |
| 2 | Cyclization under acidic conditions | N-Ethyl derivative |
| 3 | Purification via chromatography | Final product |
Mechanism of Action
The mechanism by which N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain kinases by occupying the active site, thereby preventing substrate binding and subsequent phosphorylation events. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Substituent Variations in the Pyrazolo-Oxazine Core
The pyrazolo-oxazine scaffold is versatile, with modifications significantly altering biological activity, solubility, and safety profiles. Below is a comparative analysis of key analogs:
Key Structural and Functional Differences
- Ethyl vs.
- Carboxylic Acid Derivatives : Substitution with carboxylic acid (e.g., 6,6-dimethyl analog) drastically improves solubility (logS: -2.1) but reduces cell permeability, limiting CNS activity .
- Sulfonamide vs. Carboxamide : GDC-2394’s sulfonamide group introduces stronger hydrogen-bonding capacity and basic amines, improving solubility and reducing precipitation-related toxicity observed in earlier analogs .
- Hydroxymethyl Substitution : The hydroxymethyl analog (CAS 1239784-22-5) exhibits high polarity, favoring renal excretion but requiring structural optimization for bioavailability .
Biological Activity
N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound with potential pharmacological applications. Its structure suggests possible interactions with biological targets, which may lead to various therapeutic effects. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.
- Molecular Formula : C₉H₁₂N₂O₃
- Molecular Weight : 196.203 g/mol
- CAS Number : 153597-59-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The pyrazolo[5,1-b][1,3]oxazine scaffold has been associated with various pharmacological activities including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to the pyrazolo structure. For instance, a series of pyrazolo derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). However, results indicated that certain derivatives did not exhibit significant cytotoxicity at tested concentrations .
| Compound | Cell Line | IC₅₀ (µg/mL) | Observations |
|---|---|---|---|
| Compound 1 | MCF-7 | >100 | No cytotoxicity observed |
| Compound 2 | K562 | >100 | No cytotoxicity observed |
Anti-inflammatory Activity
The compound's structural features suggest potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known for their anti-inflammatory effects. A related study on derivatives indicated that modifications to the pyrazolo structure could enhance PDE inhibition, leading to reduced inflammation and pain relief .
Antimicrobial Activity
The pyrazolo scaffold has also been explored for antimicrobial properties. Compounds derived from this class have shown varying degrees of antibacterial and antifungal activity. For example, some derivatives demonstrated effective inhibition against common pathogens in vitro, although specific data on this compound remains limited .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo derivatives:
- Synthesis and Characterization : A study synthesized various pyrazolo derivatives and characterized their structures using IR and NMR spectroscopy. The biological evaluation highlighted their potential as anticancer agents but noted limited efficacy in inhibiting specific kinases associated with cancer progression .
- Pharmacological Evaluations : In another research effort, compounds similar to N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine were screened for their anti-inflammatory properties through in vivo models. Results suggested that certain modifications could lead to enhanced therapeutic profiles against inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, and how is structural confirmation achieved?
- Methodology : Multi-step organic synthesis typically involves cyclocondensation of pyrazole precursors with ethyl carboxamide substituents. For example, derivatives of similar pyrazolo-oxazine scaffolds are synthesized via nucleophilic substitution or coupling reactions under controlled conditions (e.g., reflux in ethanol or DMF) . Structural confirmation employs ¹H/¹³C NMR (e.g., δ 21.2 ppm for methyl groups, 164.7 ppm for carboxamide carbonyl) and mass spectrometry (ESI+ m/z = 288.5 for the parent compound) . Elemental analysis and HPLC purity testing (≥95%) further validate composition .
Q. How are pharmacokinetic parameters (e.g., lipophilicity, solubility) evaluated for this compound?
- Methodology : Use SwissADME or ADMETlab to predict logP (lipophilicity), aqueous solubility, and drug-likeness. Experimental validation includes:
- Lipophilicity : Shake-flask method with octanol/water partitioning .
- Solubility : High-performance liquid chromatography (HPLC) or UV-Vis spectroscopy in buffers at physiological pH .
- Metabolic stability : Microsomal assays (human/animal liver microsomes) to measure half-life .
Q. What initial biological targets are associated with this compound?
- Findings : The core pyrazolo-oxazine scaffold is linked to NLRP3 inflammasome inhibition (e.g., GDC-2394, a structural analogue, shows IC₅₀ = 12 nM in THP-1 cells) . Derivatives also inhibit PDE-4 (phosphodiesterase-4), with IC₅₀ values ranging from 0.1–10 µM, depending on substituents . Target prioritization involves molecular docking against NLRP3 (PDB: 6NPY) or PDE-4 (PDB: 1XOM) .
Advanced Research Questions
Q. How can solubility and safety profiles be optimized to mitigate preclinical toxicity (e.g., renal precipitation)?
- Methodology :
- Solubility enhancement : Introduce basic amine substituents (e.g., methylamino groups) to increase polar surface area, as demonstrated in GDC-2394 (aqueous solubility improved from <1 µg/mL to >50 µg/mL) .
- Lipophilic ligand efficiency (LLE) : Optimize LLE ≥5 (LLE = pIC₅₀ − logP) to balance potency and solubility .
- In vivo safety : Monitor renal toxicity in cynomolgus monkeys via urinary biomarkers (e.g., BUN, creatinine) and histopathology .
Q. What strategies are employed to resolve contradictions in biological activity data across assays?
- Methodology :
- Orthogonal assays : Confirm NLRP3 inhibition using IL-1β release assays (THP-1 cells) and ASC speck formation microscopy .
- Counter-screening : Exclude off-target effects via kinase panels (e.g., Eurofins KinaseProfiler) .
- Dose-response validation : Ensure EC₅₀/IC₅₀ consistency across ≥3 independent replicates .
Q. How are structure-activity relationships (SAR) explored to enhance therapeutic potential?
- Methodology :
- Substituent variation : Synthesize derivatives with substituents at the 3-carboxamide (e.g., aryl, heteroaryl) and 6,7-dihydro positions (e.g., dimethyl groups) .
- Biological testing : Prioritize compounds with dual activity (e.g., NLRP3 inhibition + PDE-4 modulation) using ex vivo PBMC models .
- Computational SAR : Apply molecular dynamics simulations (AMBER/CHARMM) to assess binding stability in NLRP3’s NACHT domain .
Q. What in vitro and in vivo models are used to evaluate NLRP3 inflammasome inhibition?
- In vitro :
- THP-1 macrophages : Primed with LPS, stimulated with nigericin, and measured IL-1β via ELISA (IC₅₀ typically <100 nM) .
- Bone marrow-derived macrophages (BMDMs) : Assess caspase-1 activation via Western blot .
- In vivo :
- Mouse peritonitis models : Measure IL-1β reduction in lavage fluid after LPS/ATP challenge .
- Chronic inflammation models : Evaluate efficacy in diet-induced NASH (non-alcoholic steatohepatitis) .
Q. How is metabolic stability assessed during lead optimization?
- Methodology :
- Microsomal incubation : Human liver microsomes (HLM) with NADPH cofactor; measure parent compound depletion over 60 minutes .
- CYP450 inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .
- Pharmacokinetic profiling : Conduct IV/PO studies in rodents to calculate AUC, Cₘₐₓ, and bioavailability .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
